

Parisyunnanoside B CAS number and molecular formula

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Compound of Interest

Compound Name: *Parisyunnanoside B*

Cat. No.: *B12107095*

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An In-Depth Technical Guide to **Parisyunnanoside B**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Parisyunnanoside B**, a steroidal saponin isolated from the rhizomes of *Paris yunnanensis* Franch. While this compound is available for research purposes, public domain data regarding its specific biological activities, experimental protocols, and associated signaling pathways is limited. This guide furnishes the core chemical data and presents a standardized, hypothetical framework for its initial cytotoxic evaluation, adhering to best practices in drug discovery research.

Compound Profile

The fundamental physicochemical properties of **Parisyunnanoside B** are summarized below. This information is critical for sample preparation, dosage calculations, and analytical characterization.

| Property | Value | Citation |
|----------------------|--|----------|
| CAS Number | 945865-37-2 | [1] |
| Molecular Formula | C ₅₀ H ₈₀ O ₂₁ | [1] |
| Molecular Weight | 1016.0 g/mol | [1] |
| Type of Compound | Steroidal Saponin | [1] |
| Physical Description | Powder | [1] |
| Source | The rhizomes of <i>Paris yunnanensis</i> Franch. | [1] |
| Common Solvents | DMSO, Pyridine, Methanol, Ethanol | [1] |

Biological Activity

Currently, there is a notable absence of published, peer-reviewed studies detailing the specific biological activities of **Parisyunnanoside B**. As a steroidal saponin from the *Paris* genus, it may be hypothesized to possess cytotoxic or anti-inflammatory properties, similar to other compounds isolated from related species. However, without direct experimental evidence, its therapeutic potential remains uncharacterized.

Experimental Protocols: A Framework for Cytotoxicity Assessment

To guide researchers in the preliminary evaluation of **Parisyunnanoside B**, a detailed, standardized protocol for determining in vitro cytotoxicity using a colorimetric MTT assay is provided below. This assay is a fundamental first step in anticancer drug screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes present in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to

the number of living cells, which can be quantified by measuring the absorbance after solubilization.

Materials:

- **Parisyunnanoside B** (dissolved in DMSO to create a stock solution)
- Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom sterile plates
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multi-channel pipette
- Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

- **Cell Seeding:** Harvest and count cells, then dilute to a final concentration of 5×10^4 cells/mL in complete medium. Seed 100 μ L of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the **Parisyunnanoside B** stock solution in complete medium. Remove the old medium from the wells and add 100 μ L of the various concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control. Incubate for 48-72 hours.
- **MTT Addition:** After the incubation period, add 10 μ L of the MTT solution to each well.
- **Incubation:** Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly with a pipette to ensure all formazan crystals are dissolved.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

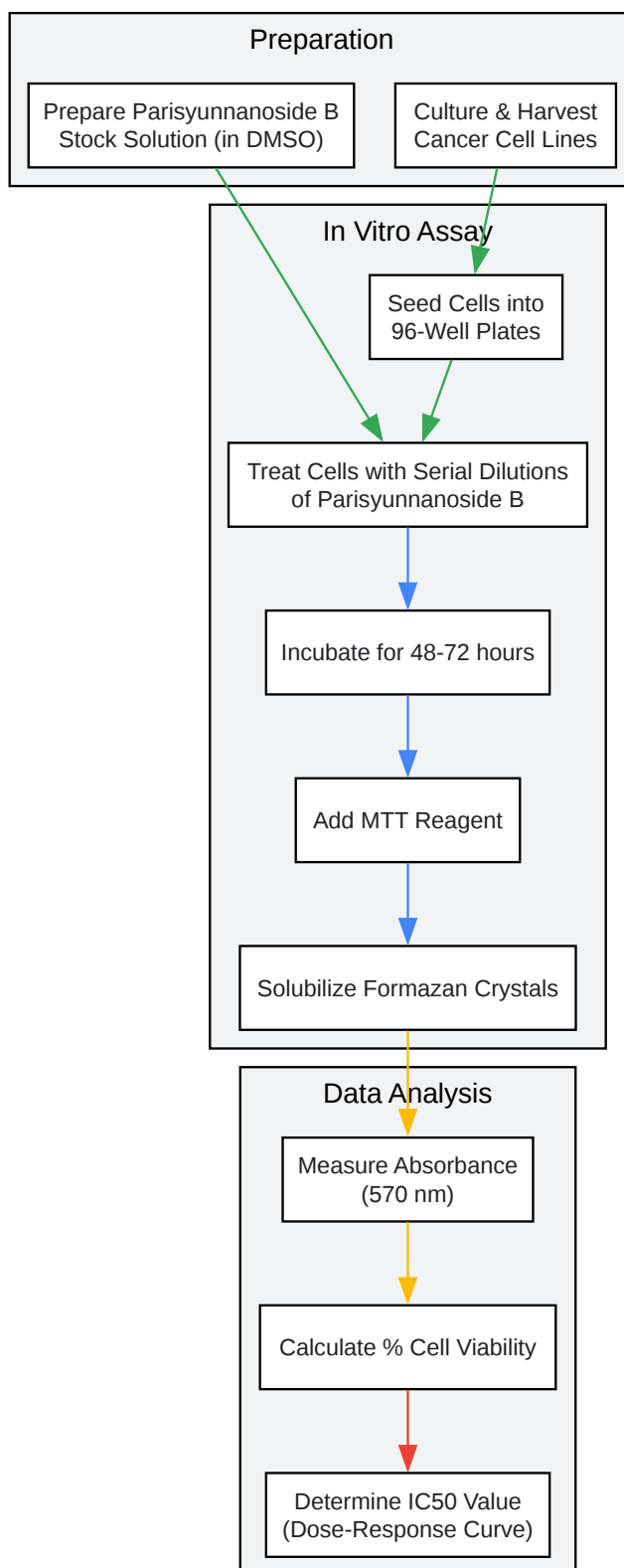
Quantitative results from the cytotoxicity assay should be organized to facilitate clear interpretation and comparison across different cell lines.

Table 2: Hypothetical Cytotoxicity Data for Parisyunnanoside B

| Cell Line | Cancer Type | IC ₅₀ (µM) after 48h |
|-----------|-----------------------|---------------------------------|
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |

Visualizations: Experimental Workflow

To clearly delineate the logical flow of the proposed initial investigation, the following diagram illustrates the experimental workflow for assessing the cytotoxicity of **Parisyunnanoside B**.



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Caption: Experimental workflow for assessing the cytotoxicity of **Parisyunnanoside B**.

Signaling Pathway Analysis

As no specific signaling pathway has been elucidated for **Parisyunnanoside B**, a diagrammatic representation would be speculative. Should initial cytotoxicity screens prove promising, further research (e.g., Western blotting, RNA sequencing) would be necessary to investigate its mechanism of action, such as the induction of apoptosis via intrinsic or extrinsic pathways or the modulation of key cancer-related pathways like PI3K/Akt or MAPK.

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References

- 1. researchgate.net [researchgate.net]
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